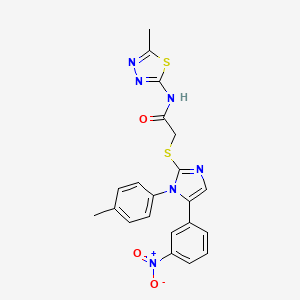

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O3S2/c1-13-6-8-16(9-7-13)26-18(15-4-3-5-17(10-15)27(29)30)11-22-21(26)31-12-19(28)23-20-25-24-14(2)32-20/h3-11H,12H2,1-2H3,(H,23,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKPWKARBNWUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NN=C(S3)C)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex thiadiazole derivative that has garnered attention for its potential biological activities. This compound integrates a thiadiazole moiety known for various pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole ring and subsequent modifications to introduce the imidazole and acetamide functionalities. Various synthetic routes have been explored to optimize yield and purity:

- Formation of Thiadiazole : The initial step generally involves the reaction of thiosemicarbazone derivatives with appropriate reagents to form the thiadiazole structure.

- Introduction of Imidazole : The nitrophenyl and toluidine groups are then introduced through nucleophilic substitution reactions.

- Final Acetamide Formation : The acetamide group is added last to complete the synthesis.

Biological Activity

The biological activity of this compound has been evaluated in several studies, demonstrating a broad spectrum of effects:

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For example:

- In vitro studies have shown that compounds similar to this derivative can decrease cell viability in various cancer cell lines such as HL-60 (human myeloid leukemia), SK-MEL-1 (melanoma), and T24 (bladder cancer) cells .

- Mechanisms of Action : These compounds often induce apoptosis and inhibit cell proliferation through various pathways, including modulation of key signaling proteins involved in cancer progression.

Antibacterial and Antiviral Properties

Thiadiazole derivatives have also been reported to possess antibacterial and antiviral activities:

- Antibacterial Studies : Compounds with similar structures have shown effectiveness against gram-positive and gram-negative bacteria by disrupting bacterial cell wall synthesis or function .

- Antiviral Activity : Some derivatives have demonstrated inhibitory effects on viral replication in vitro, suggesting potential use in antiviral therapies .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

- Methyl vs. Ethyl Substitution: The target compound’s 5-methyl-1,3,4-thiadiazole moiety contrasts with N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 4y in ). This compound demonstrated significant cytotoxicity against MCF-7 (IC₅₀: 0.084 ± 0.020 mmol/L) and A549 (IC₅₀: 0.034 ± 0.008 mmol/L) cell lines . Benzylthio and Chlorobenzylthio Derivatives: Compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h, ) exhibit higher yields (88%) and lower melting points (133–135°C), suggesting bulkier substituents reduce crystallinity .

Imidazole Ring Modifications

- Nitrophenyl vs. Chlorophenyl Substitution :

- Replacing the 3-nitrophenyl group with a 4-chlorophenyl group (as in 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide , CAS 1226436-36-7, ) alters electron distribution. Chlorine’s moderate electron-withdrawing effect may reduce reactivity compared to nitro groups, impacting binding affinity .

- p-Tolyl vs. Trifluoromethylphenyl Substitution :

- The p-tolyl group in the target compound contributes to steric bulk and moderate electron donation. In contrast, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1226435-92-2, ) incorporates a trifluoromethyl group, enhancing hydrophobicity and metabolic stability .

Thioether Linker and Acetamide Modifications

- Thiazole vs. Thiadiazole Linkage :

Anticancer Activity

- The target compound’s nitro group likely enhances DNA intercalation or enzyme inhibition (e.g., aromatase), similar to compound 4y (), which showed IC₅₀ values lower than cisplatin.

- Selectivity: Derivatives with p-tolyl groups (e.g., ) exhibit specificity for cancer cells over non-cancer NIH/3T3 fibroblasts, a critical factor in reducing off-target toxicity .

Physicochemical Properties

- Solubility : The target compound’s nitro group may reduce water solubility compared to analogs with methoxy or morpholine substituents (e.g., N-[5-R-benzyl-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides , ), which show improved solubility due to polar groups .

- Melting Points : Thiadiazole derivatives with methylthio or benzylthio groups () have melting points ranging from 132–170°C, reflecting crystallinity trends influenced by substituent bulk .

Key Research Findings and Limitations

- Structural Insights : The nitro group in the target compound may enhance cytotoxic activity but reduce solubility, necessitating formulation optimizations .

- Contradictions : Variations in yields for similar synthetic routes (e.g., 72% for 5k vs. 85% for 5m, ) suggest sensitivity to reaction conditions (solvent, catalyst) .

- Software Utilization : Structural elucidation of analogs relied on SHELX programs (), ensuring accurate crystallographic data .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Solvent Selection : Use aprotic solvents like triethylamine for nucleophilic substitution reactions, as demonstrated in acetamide syntheses involving thiadiazole derivatives .

- Catalytic Systems : Employ coupling agents (e.g., chloroacetyl chloride) under reflux conditions to facilitate amide bond formation .

- Reaction Monitoring : Track progress via TLC and purify intermediates via recrystallization (e.g., pet-ether) to reduce byproducts .

- Temperature Control : Optimize reflux times (e.g., 4–6 hours) to balance yield and decomposition risks .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Spectroscopy : Use - and -NMR to verify substituent connectivity, particularly for thiadiazole and imidazole moieties . IR spectroscopy confirms functional groups (e.g., C=O, S-C) .

- X-ray Diffraction : Resolve crystal structures to validate bond angles and torsion angles (e.g., C1-C2-C3 = 121.4° via B3LYP/SDD) and detect intermolecular interactions .

- Elemental Analysis : Cross-check calculated vs. experimental C/H/N/S percentages to confirm purity .

Advanced Research Questions

Q. How can computational methods complement experimental data in understanding this compound’s electronic and geometric properties?

Methodological Answer:

- DFT Calculations : Perform B3LYP/SDD-level optimizations to predict bond angles (e.g., N7-C8-O10 = 112.6°) and compare with X-ray results to assess conformational stability .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for SAR studies .

- Docking Simulations : Model interactions with biological targets (e.g., enzymes) using software like AutoDock to prioritize derivatives for in vitro testing .

Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data?

Methodological Answer:

- Refinement Software : Use SHELXL for small-molecule refinement to adjust thermal parameters and occupancy rates, addressing outliers in bond lengths/angles .

- Error Analysis : Calculate root-mean-square deviations (RMSD) between DFT and X-ray geometries; revise computational models (e.g., solvent effects) if deviations exceed 0.05 Å .

- Multi-Method Validation : Cross-validate using ORTEP for Windows to visualize anisotropic displacement ellipsoids and confirm atomic positions .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Derivative Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 3-nitrophenyl or p-tolyl positions to modulate electronic effects .

- In Vitro Assays : Test antimicrobial/antioxidant activity via MIC (Minimum Inhibitory Concentration) and DPPH radical scavenging assays, adjusting pH to mimic physiological conditions .

- Data Correlation : Use multivariate analysis to link structural descriptors (e.g., Hammett constants) with bioactivity trends .

Q. What experimental design principles apply to optimizing reaction conditions for novel analogs?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to evaluate solvent polarity, temperature, and catalyst loading effects on yield .

- Flow Chemistry : Implement continuous-flow systems for hazardous steps (e.g., diazomethane synthesis) to enhance safety and scalability .

- Statistical Modeling : Use response surface methodology (RSM) to identify optimal reaction parameters and reduce trial-and-error approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.